
2,5-Dibromo-3-heptylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-3-heptylthiophene is an organobromine compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms at the 2 and 5 positions and a heptyl group at the 3 position makes this compound particularly interesting for various chemical applications, especially in the field of organic electronics and materials science.
準備方法
Synthetic Routes and Reaction Conditions
2,5-Dibromo-3-heptylthiophene can be synthesized through several methods. One common approach involves the bromination of 3-heptylthiophene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions
2,5-Dibromo-3-heptylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups through reactions such as Suzuki-Miyaura coupling, where aryl or vinyl boronic acids are used in the presence of a palladium catalyst.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and aryl or vinyl boronic acids in the presence of a base like potassium carbonate (K2CO3) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Typically involves oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution Products: Various aryl or vinyl thiophenes depending on the boronic acid used.
Oxidation Products: Thiophene sulfoxides or sulfones.
科学的研究の応用
2,5-Dibromo-3-heptylthiophene has several applications in scientific research:
Organic Electronics: Used as a monomer in the synthesis of conjugated polymers for organic photovoltaic cells and field-effect transistors.
Materials Science: Incorporated into materials with specific electronic properties for use in sensors and other electronic devices.
Medicinal Chemistry: Explored for its potential in drug development due to its ability to undergo various functionalizations.
作用機序
The mechanism by which 2,5-dibromo-3-heptylthiophene exerts its effects depends on the specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light absorption. The bromine atoms facilitate further functionalization, enabling the synthesis of complex materials with tailored properties .
類似化合物との比較
Similar Compounds
2,5-Dibromo-3-hexylthiophene: Similar structure but with a hexyl group instead of a heptyl group.
2,5-Dibromo-3-methylthiophene: Contains a methyl group, leading to different reactivity and applications.
Uniqueness
2,5-Dibromo-3-heptylthiophene is unique due to its heptyl group, which can influence the compound’s solubility, electronic properties, and reactivity. This makes it particularly suitable for specific applications in organic electronics and materials science where these properties are critical .
特性
CAS番号 |
1038914-36-1 |
|---|---|
分子式 |
C11H16Br2S |
分子量 |
340.12 g/mol |
IUPAC名 |
2,5-dibromo-3-heptylthiophene |
InChI |
InChI=1S/C11H16Br2S/c1-2-3-4-5-6-7-9-8-10(12)14-11(9)13/h8H,2-7H2,1H3 |
InChIキー |
LWEVPWJECJRWQW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=C(SC(=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


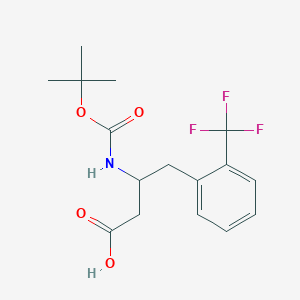
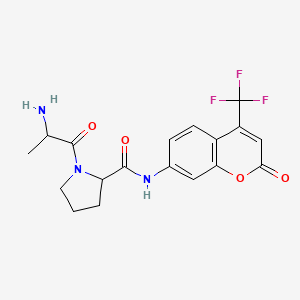
![1-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-amine;but-2-enedioic acid](/img/structure/B13394323.png)

![2-[(2-Amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoic acid](/img/structure/B13394340.png)
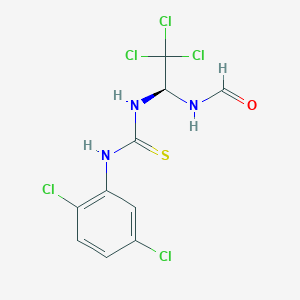
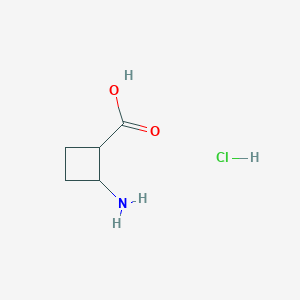
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B13394363.png)
![1-O-[2-(benzenesulfonamido)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(benzylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylmethylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2,2-dimethylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2-methylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B13394366.png)
![1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B13394378.png)
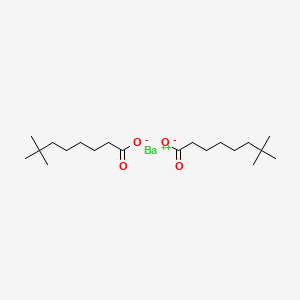
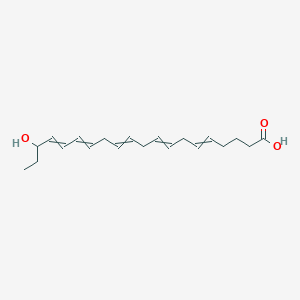
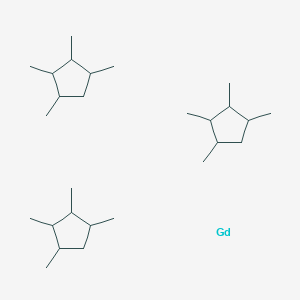
![Tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B13394394.png)
